2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-11(2)20-17-9-12(3)21-19-13(4)18(22-23(17)19)14-7-8-15(24-5)16(10-14)25-6/h7-11,20H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVQUQFGBDOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine.
Cyclization: The hydrazine derivative undergoes cyclization with an appropriate β-diketone, such as acetylacetone, to form the pyrazole ring.
Pyrimidine Ring Formation: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
N-Isopropylation: The final step involves the alkylation of the pyrazolo[1,5-a]pyrimidine with isopropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amine compounds exhibit antiviral properties. Specifically, the compound has shown effectiveness against various viral infections by inhibiting viral replication processes. The mechanism involves interference with viral polymerases, making it a candidate for further development in antiviral therapies .
Neurological Disorders
The compound has been studied for its potential role as a selective modulator of neuropeptide Y (NPY) receptors. NPY is implicated in various neurological conditions, including anxiety and depression. By modulating these receptors, the compound may help in developing treatments for mood disorders and other neuropsychiatric conditions .
Cancer Research
There is growing interest in the application of this compound in oncology. Studies have suggested that pyrazolo[1,5-a]pyrimidin derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. This effect is believed to be mediated through pathways involving cell cycle regulation and apoptosis induction .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Efficacy | Demonstrated significant inhibition of viral replication in vitro. |
| Study 2 | NPY Receptor Modulation | Showed potential antidepressant-like effects in animal models. |
| Study 3 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 (aryl groups), 3/5 (alkyl/aryl groups), and 7 (amine side chains). These modifications influence molecular weight, lipophilicity, and solubility:
The target compound’s isopropyl group at N7 contrasts with aryl (e.g., 4-fluorophenyl ) or morpholine-containing side chains (e.g., ). The isopropyl group may enhance metabolic stability compared to bulkier aryl amines, as smaller alkyl groups reduce steric hindrance in enzymatic environments .
Pharmacokinetic Considerations
- Metabolic Stability : N-isopropyl substitution may reduce oxidative metabolism compared to N-aryl analogs, as alkylamines are less prone to cytochrome P450-mediated degradation .
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step processes that include condensation reactions and functional group modifications. For the specific compound , synthetic methods have been optimized to improve yield and purity while minimizing environmental impact. Various catalysts such as zinc oxide and nanoparticles have been employed to facilitate these reactions efficiently .
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in the inflammatory process. For instance, related compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Table 1: Comparative IC50 Values for COX-2 Inhibition
| Compound | IC50 (μmol) |
|---|---|
| Celecoxib | 0.04 ± 0.01 |
| Compound 5 | 0.04 ± 0.09 |
| Compound 6 | 0.04 ± 0.02 |
These results suggest that the compound may possess similar efficacy in reducing inflammation .
Antimicrobial Activity
The antimicrobial potential of pyrazolo derivatives has also been explored. Some studies have reported that compounds within this class exhibit bacteriostatic activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, propyl pyrazole triol has shown promising results with a minimum inhibitory concentration (MIC) of 4 μg/ml against S. aureus .
Antitumor Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor properties as well. They have been found to inhibit several cancer-related pathways and enzymes such as BRAF(V600E) and Aurora-A kinase, making them potential candidates for cancer therapy . The structural modifications in these compounds significantly affect their bioactivity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Case Studies
A notable study evaluated the anti-inflammatory effects of synthesized pyrazolo derivatives in vivo using carrageenan-induced paw edema models in rats. The results indicated a significant reduction in edema compared to control groups treated with standard anti-inflammatory agents . Additionally, another study focused on the antitumor activity of similar compounds showed reduced tumor growth in xenograft models .
Q & A
Q. Key Data :
- Yield : 11–14% (similar analogs in ).
- Reagents : EDCI·HCl and HOBt improve amidation efficiency compared to traditional methods.
Basic: Which spectroscopic techniques are essential for structural characterization, and what spectral markers distinguish this compound?
Methodological Answer:
- 1H NMR : Key peaks include aromatic protons from the 3,4-dimethoxyphenyl group (δ 6.6–7.8 ppm), isopropyl methyl groups (δ 1.1–1.3 ppm), and pyrimidine ring protons (δ 6.6–7.0 ppm). Broad peaks near δ 10.5 ppm indicate amine protons .
- 13C NMR : Methoxy carbons (δ 55–60 ppm), quaternary carbons in the pyrimidine ring (δ 150–160 ppm), and trifluoromethyl groups (if present, δ 120–125 ppm) .
- Mass Spectrometry (MS) : ESIMS m/z values (e.g., 348 [MH]+ in ) confirm molecular weight. High-resolution MS (HRMS) is recommended for precise mass validation.
Validation Tip : Compare spectral data with structurally similar analogs (e.g., ) to resolve ambiguities.
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Solvent Selection : THF:CHCl₃ (1:2) enhances solubility of intermediates, while NMP facilitates amine coupling at room temperature .
- Catalysts : Use of DIPEA as a base improves reaction kinetics by scavenging HCl generated during amidation .
- Temperature Control : Low temperatures (0°C) minimize side reactions during sensitive steps (e.g., acid chloride formation) .
- Scale-Up : Continuous flow reactors and HPLC purification can enhance purity in industrial-scale synthesis .
Data Contradiction Note : Yields for similar compounds vary widely (11–14% in vs. 60% in optimized protocols), suggesting solvent and catalyst choices are critical .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for anti-mycobacterial activity?
Methodological Answer:
- Substituent Variation : Systematic modification of the 3,4-dimethoxyphenyl and N-isopropyl groups (e.g., replacing methoxy with halogens or altering alkyl chain length) .
- In Vitro Assays :
- MIC Testing : Determine minimum inhibitory concentrations against M. tuberculosis H37Rv (e.g., compounds in show MICs <1 µg/mL).
- Kinase Inhibition : Screen for CDK9 or other kinase targets using fluorescence polarization assays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinity to mycobacterial enzymes like enoyl-ACP reductase .
Key Finding : Bulky substituents at the 3-position enhance activity by improving target binding .
Advanced: What is the hypothesized mechanism of enzyme inhibition, and how can target specificity be validated?
Methodological Answer:
- Mechanism : The compound likely inhibits enzymes (e.g., M. tuberculosis cytochrome P450 or human CDK9) via competitive binding to active sites. The 3,4-dimethoxyphenyl group may mimic natural substrates .
- Validation Steps :
- Enzyme Kinetics : Measure inhibition constants (Ki) using Lineweaver-Burk plots.
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., dihydroorotate dehydrogenase in ) to resolve binding modes.
- Selectivity Profiling : Test against related enzymes (e.g., CDK2 vs. CDK9) to assess specificity .
Contradiction Alert : Some analogs show off-target effects (e.g., notes neuropharmacological activity), necessitating rigorous selectivity assays.
Advanced: How should researchers address contradictory data in biological activity reports?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., M. tuberculosis strain differences in vs. 20).
- Dosage Consistency : Re-evaluate MIC values at standardized concentrations (e.g., 0.1–10 µM range).
- Metadata Review : Check for solvent interference (e.g., DMSO toxicity above 1% v/v) or batch-to-batch purity variations .
Example : A compound showing variable MICs across studies may require re-synthesis under controlled conditions to confirm activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
